Rel-(2R,3R)-7-bromo-6-(4-fluorophenyl)-2,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole
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Overview
Description
Rel-(2R,3R)-7-bromo-6-(4-fluorophenyl)-2,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole is a heterocyclic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes a bromine atom, a fluorophenyl group, and a dihydropyrazolo[5,1-b]oxazole ring system.
Preparation Methods
One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions, followed by bromination and fluorination reactions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The mechanism of action of Rel-(2R,3R)-7-bromo-6-(4-fluorophenyl)-2,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interact with DNA to exert its anticancer effects . Molecular docking studies have provided insights into its binding modes and affinities .
Comparison with Similar Compounds
Rel-(2R,3R)-7-bromo-6-(4-fluorophenyl)-2,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole can be compared with other similar compounds, such as:
Sulfonyl-benzoxazole based 1,2,4-oxadiazoles: These compounds also exhibit significant antibacterial and antibiofilm activities.
3-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-arylisoxazoles: These compounds have shown good in vitro antibacterial activity and are studied for their potential as antimicrobial agents.
The uniqueness of this compound lies in its specific structural features and the combination of bromine and fluorophenyl groups, which contribute to its distinct biological activities and chemical properties.
Properties
Molecular Formula |
C13H12BrFN2O |
---|---|
Molecular Weight |
311.15 g/mol |
IUPAC Name |
(2R,3R)-7-bromo-6-(4-fluorophenyl)-2,3-dimethyl-2,3-dihydropyrazolo[5,1-b][1,3]oxazole |
InChI |
InChI=1S/C13H12BrFN2O/c1-7-8(2)18-13-11(14)12(16-17(7)13)9-3-5-10(15)6-4-9/h3-8H,1-2H3/t7-,8-/m1/s1 |
InChI Key |
UAPCEZBVXLHIFA-HTQZYQBOSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](OC2=C(C(=NN12)C3=CC=C(C=C3)F)Br)C |
Canonical SMILES |
CC1C(OC2=C(C(=NN12)C3=CC=C(C=C3)F)Br)C |
Origin of Product |
United States |
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